molecular formula C22H26N4O2S3 B5338820 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

カタログ番号: B5338820
分子量: 474.7 g/mol
InChIキー: CFGTXPXXSIYDLB-VKAVYKQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group and a butanamide linker connected to a (5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety. This architecture combines the electron-deficient 1,3,4-thiadiazole ring, known for its bioisosteric properties, with a rhodanine-derived thiazolidinone system bearing a 4-ethylbenzylidene substituent. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity .

特性

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S3/c1-3-5-8-19-24-25-21(31-19)23-18(27)7-6-13-26-20(28)17(30-22(26)29)14-16-11-9-15(4-2)10-12-16/h9-12,14H,3-8,13H2,1-2H3,(H,23,25,27)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGTXPXXSIYDLB-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)CC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)CC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents/Functional Groups Key References
Target Compound 1,3,4-Thiadiazole + Thiazolidinone Butyl (thiadiazole), 4-ethylbenzylidene (thiazolidinone), butanamide linker
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4-(3-oxo-1-piperazinyl)butanamide 1,3,4-Thiadiazole + Piperazinyl Methoxymethyl (thiadiazole), piperazinyl-ketone, butanamide linker
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogues Thiazolidinone (rhodanine) Varied benzylidene substituents (e.g., halogens, methoxy), N-aryl acetamide
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole + Isoxazole Isoxazolyl, phenyl, benzamide
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one (3) Thiazolidinone + 1,3,5-Oxadiazole Benzylidene, 5-phenyl-oxadiazole

Key Observations :

  • The butanamide linker in the target compound and ’s analogue enhances molecular flexibility compared to rigid acetamide linkers in ’s rhodanine derivatives .
  • The 4-ethylbenzylidene group in the target compound may improve lipophilicity and π-π stacking compared to unsubstituted benzylidene or halogenated variants .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving cyclocondensation of thiadiazole precursors with rhodanine intermediates under acidic or basic conditions .
  • Active methylene compounds (e.g., acetylacetone in ) are commonly used to functionalize thiadiazole cores, but the target compound’s butanamide linker may require alternative coupling strategies .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Properties of Analogues

Compound Type Reported Activities Key Functional Groups Linked to Activity References
Target Compound (Inferred) Hypothesized: Antimicrobial, enzyme inhibition Thioxo-thiazolidinone, ethylbenzylidene
Rhodanine Derivatives Anticancer, antimicrobial, antioxidant Benzylidene substituents, thioxo group
1,3,4-Thiadiazole Analogues Antioxidant, anti-inflammatory Electron-deficient thiadiazole, acylated amines
Oxadiazole-Thiazolidinones Anticonvulsant, antimicrobial Oxadiazole (electron-deficient), benzylidene

Key Observations :

  • Thioxo-thiazolidinone moieties (as in the target compound and ) are associated with enzyme inhibition (e.g., tyrosine kinases) due to their metal-chelating capacity .
  • Ethylbenzylidene groups may enhance membrane permeability compared to polar substituents (e.g., methoxy or nitro groups) in other analogues .
  • Butyl substitution on the thiadiazole ring could modulate pharmacokinetics by increasing lipophilicity, as seen in ’s methoxymethyl analogue .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。